4-(1,3-Dioxolan-2-yl)benzene-1-carboximidamide,aceticacid
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Overview
Description
4-(1,3-dioxolan-2-yl)benzene-1-carboximidamide; acetic acid is a chemical compound with the molecular formula C10H12N2O2.C2H4O2. It is also known by its IUPAC name, 4-(1,3-dioxolan-2-yl)benzenecarboximidamide acetate . This compound is characterized by the presence of a dioxolane ring attached to a benzene ring, which is further connected to a carboximidamide group and an acetate group.
Preparation Methods
The synthesis of 4-(1,3-dioxolan-2-yl)benzene-1-carboximidamide; acetic acid involves several steps. One common method includes the reaction of benzoic acid derivatives with dioxolane compounds under specific conditions . Industrial production methods may involve the use of hypervalent iodine and carboxylic acid compounds as reagents . The reaction conditions typically include controlled temperatures and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
4-(1,3-dioxolan-2-yl)benzene-1-carboximidamide; acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboximidamide group to an amine group.
Substitution: The benzene ring in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(1,3-dioxolan-2-yl)benzene-1-carboximidamide; acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its unique structure.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1,3-dioxolan-2-yl)benzene-1-carboximidamide; acetic acid involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring and carboximidamide group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways . The acetate group may also contribute to the compound’s solubility and stability in biological systems.
Comparison with Similar Compounds
4-(1,3-dioxolan-2-yl)benzene-1-carboximidamide; acetic acid can be compared with similar compounds such as:
4-(1,3-dioxolan-2-yl)benzene-1-carbothioamide: This compound has a similar structure but contains a carbothioamide group instead of a carboximidamide group.
4-(1,3-dioxolan-2-yl)benzenecarboximidamide: This compound lacks the acetate group, which may affect its solubility and reactivity.
The uniqueness of 4-(1,3-dioxolan-2-yl)benzene-1-carboximidamide; acetic acid lies in its combination of functional groups, which provides specific chemical and biological properties that are valuable in various applications.
Properties
Molecular Formula |
C12H16N2O4 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
acetic acid;4-(1,3-dioxolan-2-yl)benzenecarboximidamide |
InChI |
InChI=1S/C10H12N2O2.C2H4O2/c11-9(12)7-1-3-8(4-2-7)10-13-5-6-14-10;1-2(3)4/h1-4,10H,5-6H2,(H3,11,12);1H3,(H,3,4) |
InChI Key |
IKVQFXVKNBORDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1COC(O1)C2=CC=C(C=C2)C(=N)N |
Origin of Product |
United States |
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